molecular formula C21H24N6O B13359982 N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine CAS No. 954240-81-4

N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine

Cat. No.: B13359982
CAS No.: 954240-81-4
M. Wt: 376.5 g/mol
InChI Key: IKGMTNJYGGUCEX-UHFFFAOYSA-N
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Description

The compound N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine features a hybrid structure combining three key motifs:

  • Adamantane: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability in pharmaceuticals .
  • 1-Phenyl-1H-tetrazole: A heterocycle with aromatic and electron-withdrawing properties, often used in drug design for its metabolic resistance and hydrogen-bonding capabilities .

Properties

CAS No.

954240-81-4

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

5-methyl-N-[2-(1-phenyltetrazol-5-yl)-2-adamantyl]-1,2-oxazol-3-amine

InChI

InChI=1S/C21H24N6O/c1-13-7-19(24-28-13)22-21(16-9-14-8-15(11-16)12-17(21)10-14)20-23-25-26-27(20)18-5-3-2-4-6-18/h2-7,14-17H,8-12H2,1H3,(H,22,24)

InChI Key

IKGMTNJYGGUCEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC2(C3CC4CC(C3)CC2C4)C5=NN=NN5C6=CC=CC=C6

Origin of Product

United States

Biological Activity

N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C14H14N6O\text{C}_{14}\text{H}_{14}\text{N}_{6}\text{O}

This structure features an isoxazole ring and an adamantane moiety, which are known for their roles in enhancing biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor effects in vitro. For instance, studies have shown that certain derivatives inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : The presence of the isoxazole and tetraazole rings may contribute to antimicrobial activity, with some studies indicating effectiveness against a range of bacterial strains .

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Antitumor Activity

In a study evaluating various derivatives, compounds structurally related to this compound showed promising results against different cancer cell lines. The following table summarizes the IC50 values for selected compounds in 2D and 3D cell culture assays:

CompoundCell LineIC50 (μM) 2DIC50 (μM) 3D
Compound AA5496.75 ± 0.199.31 ± 0.78
Compound BHCC8276.26 ± 0.3320.46 ± 8.63
Compound CNCI-H3586.48 ± 0.1116.00 ± 9.38

These results indicate that while some compounds show higher efficacy in two-dimensional cultures, their effectiveness may decrease in three-dimensional settings, highlighting the importance of further structural optimization for enhanced activity .

Antimicrobial Activity

A separate study focused on the antimicrobial properties of similar compounds found that those containing isoxazole or tetraazole rings exhibited significant antibacterial activity against various pathogens, suggesting potential therapeutic applications in infectious diseases .

Case Studies

Several case studies have been documented to illustrate the biological activities of this compound:

  • Case Study on Antitumor Efficacy : In a controlled laboratory setting, a derivative similar to this compound was tested against MDA-MB-231 triple-negative breast cancer cells, showing dose-dependent inhibition with an IC50 value ranging from 12 to 24 μM after treatment for 72 hours .
  • Case Study on Antimicrobial Effects : Another study investigated the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 μg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Containing Derivatives

a) Bromantane (N-(2-adamantyl)-N-(para-bromophenyl)amine)
  • Structural Differences : Bromantane substitutes the tetrazole-isoxazole system with a para-bromophenyl group.
  • Pharmacology : Exhibits adaptogenic effects, enhancing physical endurance and recovery in hypoxia/stress models with low toxicity .
b) N-((5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)adamantan-1-amine
  • Structural Differences : Replaces tetrazole with a 1,2,4-oxadiazole ring linked to a methoxyphenyl group .
  • Synthesis : Similar adamantyl-amine coupling steps but uses oxadiazole-forming reactions (e.g., cyclization of amidoximes).

Tetrazole-Containing Amines

a) N-(5-Chloro-2-ethoxybenzyl)-N-(1-ethyl-1H-tetraazol-5-yl)amine
  • Structural Differences : Features a chloro-ethoxybenzyl group instead of adamantane and isoxazole .
b) 5,5’-Bis(1H-tetrazolyl)amine Monohydrate
  • Structural Differences : A symmetric bis-tetrazole lacking adamantane or isoxazole .
  • Applications : Primarily used in energetic materials due to high nitrogen content, highlighting the versatility of tetrazole motifs in diverse fields.

Isoxazole Derivatives

a) 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide
  • Structural Differences : Incorporates a thioether-linked isoxazole and nitrophenyl group, unlike the adamantane-tetrazole-amine framework .

Crystallographic Insights

  • Packing Behavior : Adamantane derivatives often exhibit supramolecular chains via N–H···N hydrogen bonding (e.g., thiadiazole-adamantane analogs ). The phenyl-tetrazole group may enhance π-π stacking interactions compared to halogenated analogs.

Pharmacological and Physicochemical Comparison

Parameter Target Compound Bromantane N-(5-Chloro-2-ethoxybenzyl)-N-(1-ethyl-1H-tetrazol-5-yl)amine
Molecular Weight ~435 g/mol (estimated) 316.24 g/mol 307.76 g/mol
Lipophilicity (LogP) High (adamantane + aromatic groups) Moderate Moderate
Bioactivity Hypothesized adaptogenic/antimicrobial Adaptogenic, immunostimulant Unknown
Metabolic Stability High (tetrazole resistance) Moderate Low (ethyl group susceptible to oxidation)

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